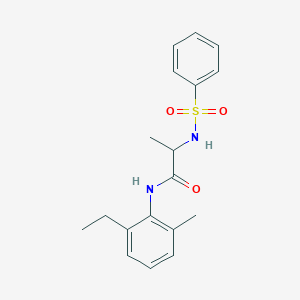
2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both an aromatic sulfonamide and an amide group, suggests potential biological activity and utility in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide typically involves the following steps:
Formation of the Sulfonamide: The reaction between 2-ethyl-6-methylaniline and benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide intermediate.
Amidation Reaction: The sulfonamide intermediate is then reacted with 2-bromo-2-methylpropionyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as an antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes in microorganisms or cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-ethylphenyl)-2-[(phenylsulfonyl)amino]propanamide
- N-(2-methylphenyl)-2-[(phenylsulfonyl)amino]propanamide
- N-(2-ethyl-6-methylphenyl)-2-[(methylsulfonyl)amino]propanamide
Uniqueness
2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide is unique due to the presence of both an ethyl and a methyl group on the aromatic ring, which may influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonamide and amide groups can result in distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C18H22N2O3S |
|---|---|
Poids moléculaire |
346.4g/mol |
Nom IUPAC |
2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide |
InChI |
InChI=1S/C18H22N2O3S/c1-4-15-10-8-9-13(2)17(15)19-18(21)14(3)20-24(22,23)16-11-6-5-7-12-16/h5-12,14,20H,4H2,1-3H3,(H,19,21) |
Clé InChI |
STHOSCJOXHYMFS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)NS(=O)(=O)C2=CC=CC=C2)C |
SMILES canonique |
CCC1=CC=CC(=C1NC(=O)C(C)NS(=O)(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















